4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylbenzamide
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Overview
Description
4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylbenzamide is a versatile chemical compound with various scientific applications. This compound holds great potential in diverse research fields, allowing for innovative discoveries with its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylbenzamide typically involves the reaction of 4-chlorobenzoyl chloride with N-((2-hydroxy-7-methylquinolin-3-yl)methyl)aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinoline derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted benzamides with various functional groups replacing the chloro group.
Scientific Research Applications
4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylbenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide
- 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide
- 4-chloro-N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide
Uniqueness
4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylbenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-chloro-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O2/c1-16-7-8-18-14-19(23(28)26-22(18)13-16)15-27(21-5-3-2-4-6-21)24(29)17-9-11-20(25)12-10-17/h2-14H,15H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZRNLJNCIQWKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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